molecular formula C7H9ClF2N2 B2709053 5-(1,1-Difluoroethyl)pyridin-3-amine hydrochloride CAS No. 2361678-64-8

5-(1,1-Difluoroethyl)pyridin-3-amine hydrochloride

Cat. No.: B2709053
CAS No.: 2361678-64-8
M. Wt: 194.61
InChI Key: IUCXWWRBIRZEQY-UHFFFAOYSA-N
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Description

Properties

IUPAC Name

5-(1,1-difluoroethyl)pyridin-3-amine;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H8F2N2.ClH/c1-7(8,9)5-2-6(10)4-11-3-5;/h2-4H,10H2,1H3;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IUCXWWRBIRZEQY-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=CC(=CN=C1)N)(F)F.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H9ClF2N2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

194.61 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2361678-64-8
Record name 5-(1,1-difluoroethyl)pyridin-3-amine hydrochloride
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Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5-(1,1-Difluoroethyl)pyridin-3-amine hydrochloride typically involves the reaction of 3-aminopyridine with 1,1-difluoroethane under specific conditions. The reaction is usually carried out in the presence of a catalyst and under controlled temperature and pressure to ensure the desired product is obtained .

Industrial Production Methods: In an industrial setting, the production of this compound may involve more advanced techniques such as continuous flow reactors to optimize yield and purity. The use of high-throughput screening methods can also aid in identifying the most efficient reaction conditions .

Chemical Reactions Analysis

Types of Reactions:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

Chemistry: 5-(1,1-Difluoroethyl)pyridin-3-amine hydrochloride is used as a building block in the synthesis of more complex organic molecules.

Biology: In biological research, this compound is used to study the effects of difluoroethyl groups on biological systems. It can be used to modify biomolecules, such as proteins and nucleic acids, to investigate their structure and function .

Medicine: Its ability to interact with various biological targets makes it a valuable tool in drug discovery and development .

Industry: In the industrial sector, this compound is used in the production of specialty chemicals and materials. Its unique properties make it suitable for use in the manufacture of advanced materials with specific functionalities .

Mechanism of Action

The mechanism of action of 5-(1,1-Difluoroethyl)pyridin-3-amine hydrochloride involves its interaction with specific molecular targets. The difluoroethyl group can form strong interactions with various biological molecules, altering their structure and function. This compound can modulate the activity of enzymes, receptors, and other proteins, leading to changes in cellular processes and pathways .

Comparison with Similar Compounds

Chemical Identity :

  • IUPAC Name : 5-(1,1-Difluoroethyl)pyridin-3-amine hydrochloride
  • Molecular Formula : C₇H₉ClF₂N₂ (hydrochloride salt of C₇H₈F₂N₂)
  • CAS Registry Number : 1211540-26-9
  • Molecular Weight : 158.15 g/mol (free base); 194.61 g/mol (hydrochloride salt)

Structural Features :

  • The compound consists of a pyridine ring substituted at the 5-position with a 1,1-difluoroethyl group and at the 3-position with an amino group.

Comparison with Similar Compounds

Structural Analogs in Pharmaceutical Research

The compound’s pyridine core and fluorine/amine substituents align it with several pharmacologically active molecules:

Compound Key Substituents Molecular Weight Reported Activity Reference
5-(1,1-Difluoroethyl)pyridin-3-amine HCl Pyridine, 1,1-difluoroethyl, amine 194.61 g/mol Underexplored; potential enzyme/protein binding due to fluorine and amine motifs
Pexidartinib HCl Pyridine, trifluoromethyl, chloro-pyrrolo 527.36 g/mol CSF1R inhibitor; FDA-approved for TGCT
UDO Pyridine, trifluoromethyl, chlorophenyl 429.83 g/mol Non-azolic CYP51 inhibitor; anti-T. cruzi activity
UDD Pyridine, trifluoromethyl, piperidyl 474.38 g/mol Non-azolic CYP51 inhibitor; comparable to posaconazole
Inhibitor in 3VF3 study Benzyl-1,1-difluoroethyl, sulfone, tetrahydrothiophene N/A Binds to protein 3VF3 with ΔG = -7.5 kcal/mol; similar difluoroethyl motif

Key Observations :

Fluorine Substituents :

  • The 1,1-difluoroethyl group in the target compound introduces electronegativity and steric bulk, which may enhance binding affinity to hydrophobic protein pockets. This is analogous to the trifluoromethyl groups in UDO/UDD, which improve metabolic stability and target engagement .
  • The inhibitor in , containing a difluoroethyl group, demonstrated strong binding to 3VF3 (−7.5 kcal/mol), suggesting similar substituents may optimize ligand-protein interactions .

Amine Functionality :

  • The 3-amine group on the pyridine ring could participate in hydrogen bonding with target proteins, a feature shared with pexidartinib’s pyridin-2-amine moiety, critical for CSF1R inhibition .

Complexity vs.

Physicochemical and Pharmacokinetic Properties

While direct data on the target compound is sparse, inferences can be drawn from analogs:

  • Metabolic Stability : Fluorine atoms resist oxidative metabolism, a trait observed in UDO/UDD, which exhibit prolonged half-lives .
  • Salt Form : The hydrochloride salt (common in compounds) enhances solubility for in vitro studies, similar to 2-[(5-fluoropyridin-3-yl)oxy]ethan-1-amine dihydrochloride .

Biological Activity

5-(1,1-Difluoroethyl)pyridin-3-amine hydrochloride is a compound of significant interest in medicinal chemistry and pharmacology due to its unique structural features and potential biological applications. This article reviews the biological activity of this compound, focusing on its mechanisms of action, therapeutic potentials, and relevant research findings.

Chemical Structure and Properties

The compound this compound features a pyridine ring substituted with a difluoroethyl group and an amine functional group. This configuration is crucial for its biological interactions. The difluoroethyl moiety enhances lipophilicity, potentially improving membrane permeability and bioavailability in biological systems.

The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets within biological systems. Key mechanisms include:

  • Hydrogen Bonding : The amine group can form hydrogen bonds with proteins and enzymes, influencing their conformation and activity.
  • Lipophilicity : The difluoroethyl group may enhance the compound's ability to cross biological membranes, facilitating its interaction with intracellular targets.

Biological Activity Overview

Research has shown that this compound exhibits a range of biological activities:

  • Antimycobacterial Activity : Similar compounds with difluoroethyl substitutions have demonstrated potent antimycobacterial effects. For instance, derivatives have shown minimum inhibitory concentrations (MIC) in the low microgram per milliliter range against Mycobacterium tuberculosis .
  • Inhibition of Enzymatic Activity : Studies indicate that compounds with similar structures can inhibit key enzymes such as DprE1, which is critical for mycobacterial cell wall biosynthesis. This inhibition can lead to reduced bacterial viability .

Table 1: Summary of Biological Activities of Related Compounds

Compound NameBiological ActivityMIC (µg/mL)Target
TBA-7371Antimycobacterial0.39DprE1
Compound B18Antimycobacterial0.39DprE1
5-(1,1-Difluoroethyl)pyridin-3-amine HClPotentially similar activitiesTBDTBD

Case Studies

Case Study 1: Inhibition of Mycobacterial Growth
In a recent study, a series of compounds derived from TBA-7371 were evaluated for their antimycobacterial activity. The introduction of difluoroethyl groups significantly enhanced their potency against both drug-susceptible and drug-resistant strains of Mycobacterium tuberculosis. The study highlighted that structural modifications could lead to improved binding affinity to the target enzyme DprE1, showcasing the importance of chemical structure in determining biological activity .

Case Study 2: Selectivity and Potency in Nitric Oxide Synthase Inhibition
Another area of research involves the design of selective inhibitors for human neuronal nitric oxide synthase (hnNOS). Compounds with similar structural features demonstrated excellent potency and selectivity over other isoforms. This suggests that the difluoroethyl substitution may also play a role in enhancing selectivity for specific biological targets .

Q & A

Q. What are the optimal synthetic routes for 5-(1,1-Difluoroethyl)pyridin-3-amine hydrochloride, and how can reaction conditions be systematically optimized?

Methodological Answer: Synthetic optimization requires integrating computational reaction path searches (e.g., quantum chemical calculations) with Design of Experiments (DOE) principles. For example, ICReDD’s approach combines quantum mechanics-based reaction simulations with statistical DOE to narrow down optimal parameters like temperature, solvent polarity, and catalyst loading . Key steps include:

  • Screening reaction variables via fractional factorial designs.
  • Validating computational predictions (e.g., transition-state energies) with small-scale experiments.
  • Iteratively refining conditions using response surface methodology (RSM) .

Q. Which analytical techniques are most effective for characterizing the purity and structural integrity of this compound?

Methodological Answer: High-resolution techniques are critical:

  • HPLC with UV/Vis detection : Use ammonium acetate buffer (pH 6.5) for mobile phases to enhance peak resolution, as demonstrated in pharmacopeial assays for structurally similar fluorinated amines .
  • NMR spectroscopy : Employ 19F^{19}\text{F}-NMR to confirm difluoroethyl group orientation and purity.
  • Mass spectrometry (HRMS) : Validate molecular weight (e.g., 196.04 g/mol for the free base) and isotopic patterns .

Q. What safety protocols are essential when handling this compound in laboratory settings?

Methodological Answer:

  • Hygroscopicity management : Store under inert gas (argon) at room temperature to prevent decomposition .
  • PPE requirements : Use nitrile gloves and fume hoods, as fluorinated amines may release toxic HF under hydrolysis .
  • Emergency procedures : Follow protocols for fluorochemical spills, including neutralization with calcium carbonate .

Advanced Research Questions

Q. How can computational modeling elucidate the reaction mechanisms involving this compound’s difluoroethyl group?

Methodological Answer: Quantum mechanics/molecular mechanics (QM/MM) simulations can map reaction pathways. For instance:

  • Calculate activation energies for nucleophilic substitution at the difluoroethyl moiety using Gaussian or ORCA software .
  • Validate predictions with kinetic isotope effect (KIE) studies or in situ IR spectroscopy .
  • Address discrepancies between theoretical and experimental data by refining solvation models (e.g., COSMO-RS) .

Q. What strategies resolve contradictions in experimental data, such as unexpected byproduct formation during coupling reactions?

Methodological Answer: Apply systematic contradiction analysis:

  • Hypothesis testing : Use DOE to isolate variables (e.g., pH, temperature) contributing to byproducts .
  • Advanced analytics : Employ LC-MS/MS to identify byproduct structures and trace their origins .
  • Cross-disciplinary frameworks : Adopt contested-territories methodologies (e.g., iterative feedback loops between computation and experiment) to reconcile conflicting results .

Q. How can chemical software enhance experimental design and data integrity for studies involving this compound?

Methodological Answer:

  • Virtual screening : Use tools like Schrödinger’s LiveDesign to simulate ligand-receptor interactions before synthesis .
  • Data encryption : Secure spectral and chromatographic data via blockchain-enabled platforms to prevent tampering .
  • Machine learning : Train models on historical reaction data to predict optimal catalysts or solvents .

Q. What are the challenges in scaling up synthesis while maintaining enantiomeric purity, and how can reactor design address them?

Methodological Answer:

  • Continuous-flow reactors : Minimize racemization by reducing residence time and controlling temperature gradients .
  • In-line monitoring : Integrate PAT (Process Analytical Technology) tools like Raman spectroscopy for real-time enantiomeric excess (ee) analysis .
  • Statistical optimization : Apply CRDC subclass RDF2050112 principles to balance throughput and purity .

Data Contradiction Analysis Example

Scenario : Discrepancy observed in reaction yields between computational predictions (85%) and lab results (62%).
Resolution Workflow :

Verify solvent dielectric constant in simulations vs. experimental conditions .

Re-examine catalyst stability via TGA/DSC to rule out decomposition .

Use ANOVA to identify statistically significant outliers in DOE data .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.